

Spectroscopic Profile of 4-Iodo-2-methoxypyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Iodo-2-methoxypyrimidine**

Cat. No.: **B15243329**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound **4-iodo-2-methoxypyrimidine**. Due to the limited availability of direct experimental spectra in public databases, this document presents a predicted spectroscopic profile based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed, generalized experimental protocols for obtaining such data are also provided. This guide is intended to serve as a reference for researchers working with this or structurally related compounds in fields such as medicinal chemistry and materials science.

Chemical Structure

Chemical Name: **4-Iodo-2-methoxypyrimidine** Molecular Formula: C₅H₅IN₂O

Molecular Weight: 236.01 g/mol Structure:

Figure 1: Chemical structure of **4-Iodo-2-methoxypyrimidine**.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for **4-iodo-2-methoxypyrimidine**. These values are estimated based on typical chemical shifts and

absorption frequencies for similar chemical environments.

¹H NMR (Proton NMR) Data

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~8.2 - 8.4	d	1H	H6
~7.0 - 7.2	d	1H	H5
~4.0	s	3H	-OCH ₃

Predicted solvent:

CDCl₃. The chemical shifts of the pyrimidine protons are influenced by the electron-withdrawing effects of the nitrogen atoms and the iodine substituent.

¹³C NMR (Carbon NMR) Data

Chemical Shift (δ , ppm)	Assignment
~165	C2
~160	C6
~115	C5
~90	C4
~55	-OCH ₃

The carbon attached to the iodine (C4) is expected to be significantly shielded. The chemical shifts of pyrimidine carbons can vary considerably based on substitution.

IR (Infrared) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100 - 3000	Medium	Aromatic C-H stretch
2950 - 2850	Medium	Aliphatic C-H stretch (-OCH ₃)
1600 - 1450	Medium-Strong	C=C and C=N stretching vibrations of the pyrimidine ring
1300 - 1000	Strong	C-O-C asymmetric and symmetric stretching
< 600	Strong	C-I stretch (may be outside the range of standard mid-IR spectrometers)

The IR spectrum will be dominated by the characteristic vibrations of the pyrimidine ring and the methoxy group.

MS (Mass Spectrometry) Data

m/z	Interpretation
236	[M] ⁺ (Molecular ion)
208	[M - CO] ⁺
127	I ⁺
109	[M - I] ⁺

Fragmentation in electron ionization (EI) mass spectrometry is expected to involve the loss of the iodine atom and potentially fragmentation of the pyrimidine ring.

Experimental Protocols

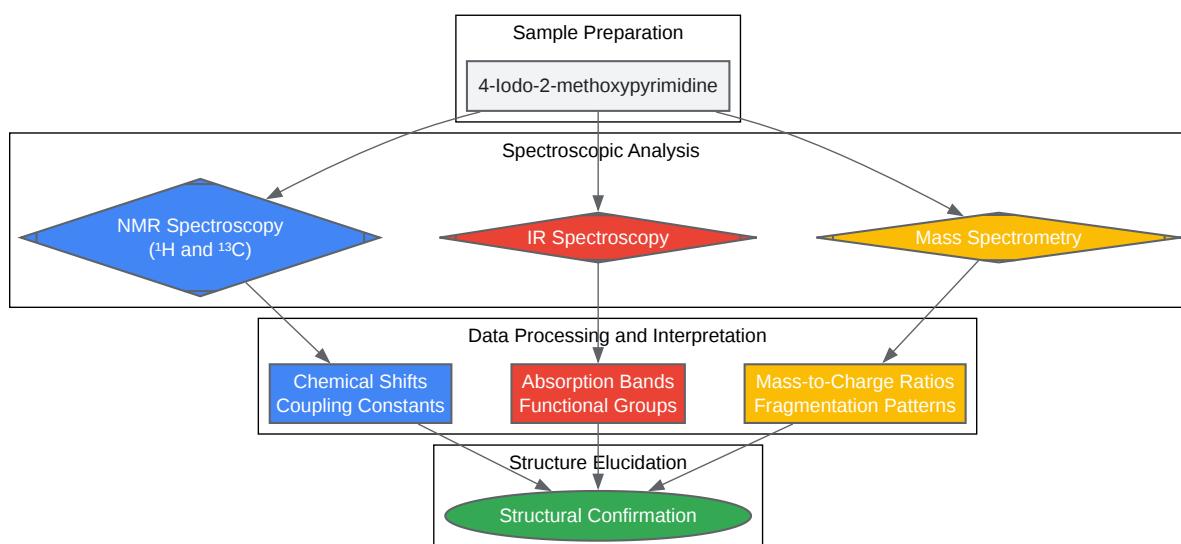
The following are generalized protocols for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **4-iodo-2-methoxypyrimidine** in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3) in a standard 5 mm NMR tube.^[1] Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.^[1]
- Data Acquisition: Acquire ^1H and ^{13}C NMR spectra on a 400 MHz or higher field NMR spectrometer.^[2]
 - For ^1H NMR, a sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
 - For ^{13}C NMR, a proton-decoupled spectrum should be acquired to simplify the spectrum to one peak per unique carbon atom.^[3]

Infrared (IR) Spectroscopy

- Sample Preparation (Solid): For a solid sample, the attenuated total reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal.^[4] Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.^[5]
- Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.^[6] Collect a background spectrum of the empty sample holder first, which is then automatically subtracted from the sample spectrum.^[6] The spectrum is typically recorded from 4000 to 400 cm^{-1} .


Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC/MS).
- Ionization: Utilize electron ionization (EI) as the ionization method. In the EI source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.^{[7][8]}

- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[9]
- Detection: The separated ions are detected, and their abundance is plotted against their m/z to generate the mass spectrum.

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of **4-iodo-2-methoxypyrimidine**.

[Click to download full resolution via product page](#)

Figure 2: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. web.mit.edu [web.mit.edu]
- 2. rsc.org [rsc.org]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]
- 6. mmrc.caltech.edu [mmrc.caltech.edu]
- 7. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
- To cite this document: BenchChem. [Spectroscopic Profile of 4-Iodo-2-methoxypyrimidine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15243329#spectroscopic-data-nmr-ir-ms-of-4-iodo-2-methoxypyrimidine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com